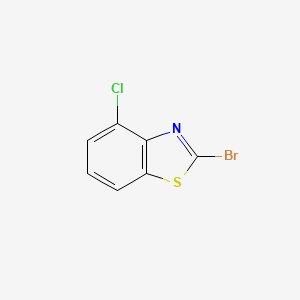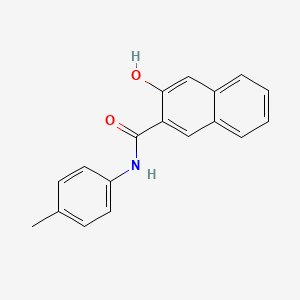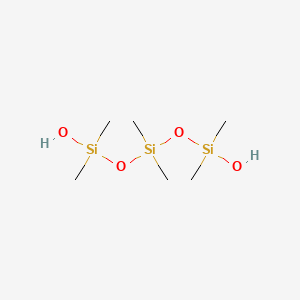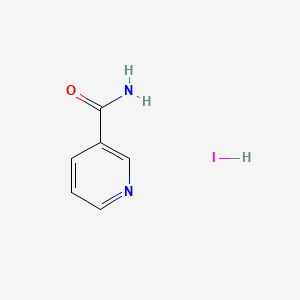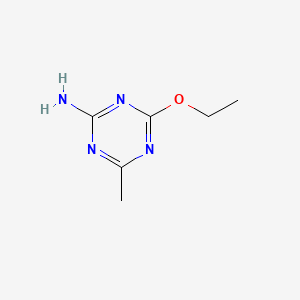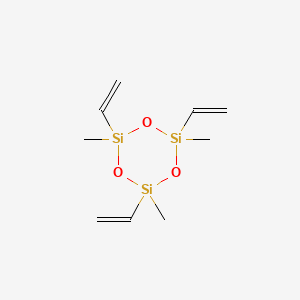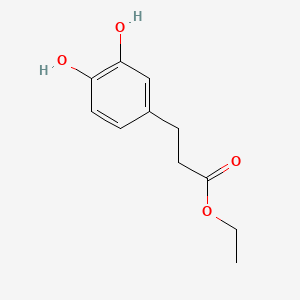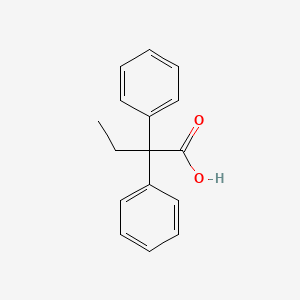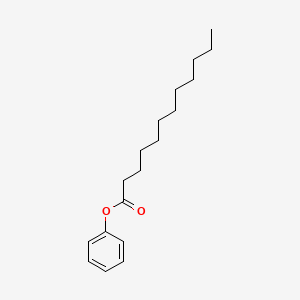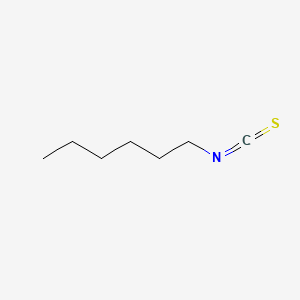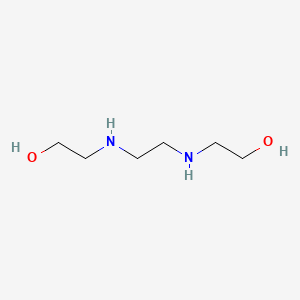
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
説明
The compound of interest, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, is a derivative of the cyclohexadienone family, which is characterized by a six-membered ring containing two double bonds and a ketone functional group. This particular derivative includes dichloromethyl and methyl substituents on the ring, which influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related cyclohexadienone compounds has been described in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one was achieved in 60% overall yield from benzaldehyde, which suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, a tetrachlorinated derivative, was reported with high yields, indicating that chlorination is a viable route for introducing chlorine atoms into the cyclohexadienone ring .
Molecular Structure Analysis
The molecular structure of cyclohexadienone derivatives can be complex, as seen in the organometallic derivative cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt, which forms red-orange monoclinic crystals and has a unique bonding arrangement with the metal atom . Although the structure of this compound is not directly described, insights can be drawn from related compounds to infer that the presence of substituents can significantly alter the geometry and electronic distribution of the cyclohexadienone ring.
Chemical Reactions Analysis
Cyclohexadienone derivatives undergo various photochemical and acid-catalyzed reactions. For example, photochemical and acid-catalyzed rearrangements of a trimethylsilyl-substituted cyclohexadienone resulted in a mixture of products, including phenols and cyclopentenones . Photoreactions with amines and radical cyclization reactions have also been observed, leading to the formation of tropone derivatives . These studies suggest that this compound may also participate in similar photochemical and radical-mediated processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexadienone derivatives are influenced by their substituents. For instance, electrochemical studies on dihalomethyl-substituted cyclohexadienones have shown that reductive dehalogenation can lead to the formation of methyltropone derivatives . The presence of dichloromethyl groups in this compound would likely affect its electrochemical behavior similarly. Additionally, the synthesis of 2-methoxy-4,4-dimethyl-2,5-cyclohexadienone demonstrates the potential for introducing methoxy groups into the cyclohexadienone framework, which could modify the compound's solubility and reactivity .
科学的研究の応用
1. Photochemistry and Electron Transfer
- 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone participates in photochemical reactions. When irradiated in amine solvents, it leads to the formation of dichloromethyl cyclohexadienones through a process involving electron transfer from the amines to zwitterion intermediates (Brisimitzakis & Schuster, 1982).
2. Electrochemical Properties
- The compound has been studied for its electrochemical properties. Cyclic voltammetry and preparative electrolysis reveal that its reductive dehalogenation involves an initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by a series of reactions leading to the formation of carbene and rearrangement into 4-methylcyclohepta-2,4,6-trien-1-one (Moiseeva et al., 2014).
3. Reactivity with Molecular Bromine
- The compound and its derivatives react with molecular bromine in carbon tetrachloride, resulting in vinyl bromination products at the α-position relative to the carbonyl group. This demonstrates its reactivity and potential for further chemical transformations (Gavrilova et al., 2003).
4. Cyclohexadienone Rearrangements
- Its involvement in cyclohexadienone rearrangements has been explored. Studies on isotope effects in these rearrangements provide insights into the reaction mechanisms and the effects of substituents on the cyclohexadienone core (Vitullo & Logue, 1976).
5. Use in Catalysis
- Research indicates that cyclodextrins, when used as catalysts, can lead to the synthesis of 4-dichloromethyl-2,5-cyclohexadienones with high selectivity and yields. This application demonstrates the potential of this compound in catalytic processes and organic synthesis (Komiyama & Hirai, 1986).
6. Halogenation Processes
- The halogenation of various derivatives of this compound has been studied, demonstrating the compound's reactivity and potential utility in creating halogenated derivatives for further chemical exploration (Avdeenko et al., 2001).
7. Photoreactions with Amines
- Investigating the photoreactions of 4-tribromomethyl-4-methyl-2,5-cyclohexadienone with amines, researchers have proposed mechanisms involving single electron transfer from the amine ground state to the dienone excited state. This study contributes to understanding the photophysical and photochemical properties of this compound (Hasegawa et al., 1994).
特性
IUPAC Name |
4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-8(7(9)10)4-2-6(11)3-5-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRRCEHODULPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216313 | |
| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6611-78-5 | |
| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006611785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6611-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in the synthesis of the benzofuran-type lactone?
A: this compound serves as a crucial starting material in the multi-step synthesis of the benzofuran-type lactone. The synthesis involves a Michael condensation reaction between this compound and dimethyl malonate. This reaction forms a key intermediate that is further modified to ultimately yield the desired benzofuran lactone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



